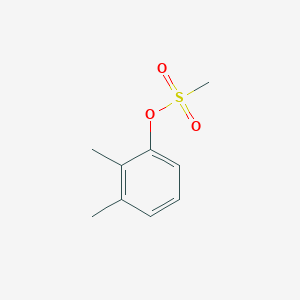

2,3-Dimethylphenyl methanesulfonate

Description

2,3-Dimethylphenyl methanesulfonate is an aryl sulfonate ester characterized by a methanesulfonate group (-SO₃CH₃) attached to a 2,3-dimethylphenyl moiety. This compound belongs to the broader class of sulfonate esters, which are widely studied for their applications in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as alkylating agents and enzyme inhibitors. The 2,3-dimethyl substitution on the phenyl ring introduces steric and electronic effects that influence its chemical stability, solubility, and biological interactions .

Properties

Molecular Formula |

C9H12O3S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

(2,3-dimethylphenyl) methanesulfonate |

InChI |

InChI=1S/C9H12O3S/c1-7-5-4-6-9(8(7)2)12-13(3,10)11/h4-6H,1-3H3 |

InChI Key |

IUACRZJPTISRDZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OS(=O)(=O)C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)OS(=O)(=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl Sulfonate Esters with Varied Substituents

(a) 2,3-Xylyl Benzenesulfonate

- Structure : Features a benzenesulfonate group (-SO₃C₆H₅) instead of methanesulfonate.

- Properties : The bulkier benzenesulfonate group increases molecular weight (MW = 262.3 g/mol vs. 200.2 g/mol for 2,3-dimethylphenyl methanesulfonate) and reduces volatility.

- Reactivity : Benzenesulfonate esters are generally less reactive in nucleophilic substitutions compared to methanesulfonates due to resonance stabilization of the leaving group .

(b) Methyl Methanesulfonate (MMS; CAS 66-27-3)

- Structure : A simple methanesulfonate ester (CH₃SO₃CH₃).

- Properties : Lower boiling point (≈120°C) and higher volatility than 2,3-dimethylphenyl methanesulfonate.

- Applications : MMS is a potent alkylating agent used in mutagenesis studies, whereas the 2,3-dimethylphenyl derivative may exhibit reduced electrophilicity due to steric hindrance from the aromatic substituents .

Sulfonamide Derivatives

N-(2,3-Dimethylphenyl)benzenesulfonamide

- Structure : Contains a sulfonamide (-SO₂NH-) linkage instead of a sulfonate ester.

- Biological Activity : Sulfonamides like this exhibit antibacterial and anti-enzymatic properties, as demonstrated in a study where derivatives showed inhibitory effects against E. coli and S. aureus (MIC = 8–32 µg/mL). Sulfonate esters, by contrast, are more commonly used as prodrugs or enzyme substrates due to their hydrolytic lability .

Physicochemical and Functional Differences

Table 1: Key Properties of Selected Sulfonate Esters

Reactivity Trends

- Electrophilicity : MMS > 2,3-dimethylphenyl methanesulfonate > 2,3-xylyl benzenesulfonate. The electron-withdrawing sulfonate group in MMS enhances its electrophilic character, while aromatic substituents in the latter compounds reduce reactivity .

- Hydrolytic Stability : Sulfonate esters with bulky aryl groups (e.g., 2,3-dimethylphenyl) are more resistant to hydrolysis than aliphatic analogs like MMS, which rapidly hydrolyzes in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.